![molecular formula C10H7ClN2 B2719751 2'-Chloro-2,3'-bipyridine CAS No. 93297-77-9](/img/structure/B2719751.png)
2'-Chloro-2,3'-bipyridine
Overview
Description
2’-Chloro-2,3’-bipyridine is a derivative of bipyridine, which is a family of organic compounds consisting of two pyridyl rings . Bipyridines are colorless solids that are soluble in organic solvents and slightly soluble in water . They are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Molecular Structure Analysis
Bipyridine is classified as a diimine ligand. Unlike the structures of pyridine complexes, the two rings in bipyridine are coplanar, which facilitates electron delocalization . As a consequence of this delocalization, bipyridine complexes often exhibit distinctive optical and redox properties .Chemical Reactions Analysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions .Physical And Chemical Properties Analysis
Bipyridines are colorless solids that are soluble in organic solvents and slightly soluble in water . They are used as starting materials or precursors for a variety of valuable substances .Scientific Research Applications
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds, including 2’-Chloro-2,3’-bipyridine, are starting materials or precursors for a variety of valuable substances . They are used in the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Ligands in Transition-Metal Catalysis
2’-Chloro-2,3’-bipyridine is extensively used as a ligand in transition-metal catalysis . The strong coordination of bipyridine compounds with metal centers is a key characteristic that makes them valuable in this field .
Photosensitizers
Bipyridines, including 2’-Chloro-2,3’-bipyridine, are used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light.
Viologens
Viologens are a family of compounds that are used in a variety of applications, including as dyes, herbicides, and in electrochromic devices . 2’-Chloro-2,3’-bipyridine is used in the synthesis of these compounds .
Supramolecular Structures
2’-Chloro-2,3’-bipyridine is used in the creation of supramolecular structures . These are large complexes of molecules held together by non-covalent bonds, which have potential applications in nanotechnology and materials science .
Enantioselective Nickel-Catalyzed Reductive Arylation of Aldehydes
A new class of chiral 2,2’-bipyridine ligands, featuring minimized short-range steric hindrance and structural tunability, was rationally designed and developed. The effectiveness of these ligands was demonstrated in the first highly enantioselective Ni-catalyzed addition of aryl halides to aldehydes .
Mechanism of Action
Target of Action
2’-Chloro-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine derivatives are known to form complexes with most transition metal ions . These complexes have been described for all of the transition metals . The primary targets of 2’-Chloro-2,3’-bipyridine are therefore likely to be transition metal ions.
Mode of Action
2’-Chloro-2,3’-bipyridine interacts with its targets, the transition metal ions, through coordination chemistry . As a diimine ligand, 2’-Chloro-2,3’-bipyridine has two nitrogen atoms that can bind to metal centers . This interaction results in the formation of complexes that often exhibit distinctive optical and redox properties .
Biochemical Pathways
The formation of complexes between 2’-Chloro-2,3’-bipyridine and transition metal ions can affect various biochemical pathways. For instance, complexes of 2,2’-bipyridine are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . The exact pathways affected by 2’-Chloro-2,3’-bipyridine and their downstream effects would depend on the specific transition metal ion involved in the complex.
Pharmacokinetics
Bipyridine complexes are known to be soluble in organic solvents and slightly soluble in water , which could impact the bioavailability of 2’-Chloro-2,3’-bipyridine.
Result of Action
The molecular and cellular effects of 2’-Chloro-2,3’-bipyridine’s action would depend on the specific transition metal ion involved in the complex. For instance, some bipyridine complexes have been found to have significant anti-inflammatory activity . Other complexes have been used in the treatment of diseases like Alzheimer’s .
Action Environment
The action, efficacy, and stability of 2’-Chloro-2,3’-bipyridine can be influenced by various environmental factors. For instance, the solvent in which 2’-Chloro-2,3’-bipyridine is dissolved can affect its ability to form complexes with transition metal ions . Additionally, factors such as pH and temperature could also potentially influence the action of 2’-Chloro-2,3’-bipyridine.
Future Directions
Bipyridines and their derivatives have a wide range of applications and are the subject of ongoing research . Future directions may include the development of new methods for the synthesis of bipyridines, the exploration of their properties and applications, and the investigation of their safety and environmental impact .
properties
IUPAC Name |
2-chloro-3-pyridin-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHPSUWETNBNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2,3'-bipyridine | |
CAS RN |
93297-77-9 | |
Record name | 2-chloro-3-(pyridin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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